1-(Furan-3-yl)ethan-1-amine hydrochloride
Description
IUPAC Nomenclature and Molecular Formulation
The International Union of Pure and Applied Chemistry designation for this compound follows systematic nomenclature protocols that precisely describe its molecular architecture. The (R)-stereoisomer carries the IUPAC name (R)-1-(furan-3-yl)ethanamine;hydrochloride, while the (S)-stereoisomer is designated as (S)-1-(furan-3-yl)ethanamine;hydrochloride. Both enantiomers share the identical molecular formula C6H10ClNO, reflecting the presence of six carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom within the molecular structure.
The molecular weight calculations for both stereoisomeric forms yield 147.60 g/mol, confirming the identical mass distribution despite the different spatial arrangements. The Chemical Abstracts Service registry numbers distinguish between the two enantiomers, with the (R)-form assigned CAS number 2287239-47-6 and the (S)-form designated as 2287236-52-4. These registry numbers provide unique identifiers that facilitate precise chemical identification and database searches across scientific literature and commercial sources.
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| IUPAC Name | (R)-1-(furan-3-yl)ethanamine;hydrochloride | (S)-1-(furan-3-yl)ethanamine;hydrochloride |
| CAS Number | 2287239-47-6 | 2287236-52-4 |
| Molecular Formula | C6H10ClNO | C6H10ClNO |
| Molecular Weight | 147.60 g/mol | 147.60 g/mol |
The structural formula reveals the presence of a furan ring system connected to an ethanamine chain through a carbon-carbon bond at the 3-position of the furan heterocycle. The hydrochloride salt formation involves the protonation of the amine nitrogen by hydrochloric acid, resulting in the formation of an ammonium chloride species that enhances the compound's solubility and stability characteristics.
Stereochemical Configuration Analysis
The stereochemical properties of 1-(Furan-3-yl)ethan-1-amine hydrochloride arise from the presence of a chiral carbon center adjacent to the furan ring system. This asymmetric carbon atom, bearing the amine functionality, creates two possible enantiomeric configurations designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules. The stereochemical assignments reflect the spatial arrangement of substituents around the chiral center, with the (R)-configuration indicating a clockwise priority sequence and the (S)-configuration representing a counterclockwise arrangement.
The three-dimensional molecular geometry of both enantiomers demonstrates distinct spatial orientations that influence their interaction patterns with biological systems and crystalline environments. The furan ring maintains its planar aromatic character while the ethanamine chain adopts conformations that minimize steric interactions between the amine group and the heterocyclic system. Computational modeling studies suggest that the preferred conformations involve rotation around the carbon-carbon bond connecting the furan ring to the chiral center, allowing for optimization of intramolecular interactions.
The presence of the hydrochloride counterion significantly influences the overall molecular conformation through electrostatic interactions with the protonated amine group. These ionic interactions create additional stabilization that affects the compound's solid-state packing arrangements and solution-phase behavior. The hydrogen bonding capabilities of the ammonium group with the chloride anion contribute to the formation of discrete ion pairs that serve as building blocks for larger supramolecular assemblies.
Stereoisomeric purity considerations become crucial when evaluating the compound's properties, as the presence of both enantiomers can lead to racemic mixtures with altered physical and chemical characteristics. The individual enantiomers exhibit identical physical properties in achiral environments but demonstrate different behaviors when subjected to chiral influences or asymmetric reaction conditions.
Crystallographic Studies and Solid-State Arrangement
While specific crystallographic data for this compound remains limited in the available literature, insights can be drawn from related furan-containing amine hydrochlorides and coordination complexes. Studies of similar compounds reveal that furan-based amine hydrochlorides typically adopt crystal structures characterized by extensive hydrogen bonding networks that stabilize the solid-state arrangement. The presence of both hydrogen bond donors and acceptors within the molecular structure creates opportunities for multiple intermolecular interactions.
Research on related tetrahydrotriazolopyrimidine derivatives containing furan substituents demonstrates the formation of polymeric chain structures through coordination interactions. In these systems, the furan ring oxygen atoms and amine nitrogen atoms serve as coordination sites, leading to extended network arrangements that influence the overall crystal packing. The coordination geometry around metal centers in these complexes typically adopts tetrahedral arrangements, suggesting similar hydrogen bonding patterns may occur in the purely organic hydrochloride salts.
The crystal packing arrangements of furan-containing compounds generally exhibit sensitivity to the orientation of the heterocyclic ring system and the positioning of substituent groups. The planar nature of the furan ring promotes π-π stacking interactions between adjacent molecules, while the three-dimensional character of the ethanamine chain allows for conformational flexibility that accommodates various packing motifs. The hydrochloride anion serves as a crucial structure-directing agent through its hydrogen bonding interactions with the ammonium group.
Water molecules often play important roles in the crystallization of amine hydrochlorides, forming hydrated crystal structures that incorporate solvent molecules into the lattice arrangement. These hydration patterns create additional hydrogen bonding networks that stabilize particular crystal forms and influence the overall solid-state properties of the compound.
Comparative Structural Analysis with Furan-Based Amine Derivatives
The structural characteristics of this compound can be effectively understood through comparison with related furan-containing amine derivatives. The closely related compound 2-(Furan-3-yl)ethan-1-amine represents a positional isomer where the amine functionality is separated from the furan ring by an additional methylene group. This structural modification results in increased conformational flexibility and altered hydrogen bonding patterns compared to the directly connected ethanamine derivative.
Analysis of the molecular formula reveals that 2-(Furan-3-yl)ethan-1-amine possesses the formula C6H9NO in its free base form, with the hydrochloride salt having the formula C6H10ClNO. The additional methylene spacer in this positional isomer provides greater separation between the aromatic furan system and the basic amine group, potentially influencing the compound's protonation behavior and salt formation characteristics.
| Compound | Formula (Free Base) | Formula (HCl Salt) | Molecular Weight (HCl) |
|---|---|---|---|
| 1-(Furan-3-yl)ethan-1-amine | C6H9NO | C6H10ClNO | 147.60 g/mol |
| 2-(Furan-3-yl)ethan-1-amine | C6H9NO | C6H10ClNO | 147.60 g/mol |
The comparison extends to other furan-substituted aromatic systems, such as 2-(Benzofuran-3-yl)ethanamine hydrochloride, which incorporates a fused benzofuran ring system. This compound possesses the molecular formula C10H12ClNO, reflecting the additional benzene ring fusion that significantly alters the electronic properties and steric requirements compared to the simple furan derivative. The extended aromatic system in benzofuran derivatives typically enhances π-π stacking interactions and may influence the compound's crystallization behavior.
Complex heterocyclic systems containing furan substituents, such as the triazole-containing derivatives, demonstrate how furan rings can be incorporated into larger molecular frameworks while maintaining their characteristic hydrogen bonding and coordination properties. These compounds illustrate the versatility of furan-containing structural motifs in medicinal chemistry and materials science applications.
Properties
IUPAC Name |
1-(furan-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c1-5(7)6-2-3-8-4-6;/h2-5H,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUYLMGGLPAIED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=COC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196154-46-7 | |
| Record name | 1-(furan-3-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Preparation of Furan Derivative
- Starting Material : Furan-3-carbaldehyde or a similar derivative.
- Reaction Conditions : The aldehyde could be converted into an imine using an amine, followed by reduction to form the amine.
Step 2: Introduction of the Ethyl Group
- Method : This could involve a Grignard reaction or an aldol condensation followed by reduction.
Step 3: Formation of Hydrochloride Salt
- Method : The final step involves treating the free amine with hydrochloric acid to form the hydrochloride salt.
Analysis of Preparation Methods
| Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Reductive Amination | Furan-3-carbaldehyde, Ethylamine, NaBH3CN | Methanol, Room Temperature | Variable | High |
| Grignard Reaction | Furan-3-bromide, Ethylmagnesium Bromide | Diethyl Ether, 0°C to Room Temperature | Moderate | Good |
| Aldol Condensation | Furan-3-carbaldehyde, Acetaldehyde | Basic Conditions, Room Temperature | Variable | Fair |
Detailed Research Findings
While specific research findings for This compound are limited, related compounds like (R)-1-(Furan-3-yl)ethan-1-amine hydrochloride have been documented with CAS numbers and structural information available. The synthesis of such compounds often involves careful control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis Overview
| Step | Description |
|---|---|
| Starting Materials | Furan and chiral amine precursors |
| Key Reactions | Halogenation, substitution, reduction |
| Final Step | Hydrochloride formation |
Organic Chemistry
In organic chemistry, 1-(Furan-3-yl)ethan-1-amine hydrochloride serves as a building block for synthesizing more complex molecules. Its chiral nature allows it to be utilized in asymmetric synthesis and chiral resolution studies .
Biological Research
This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Preliminary investigations suggest that it may interact with specific biological targets, making it a candidate for further pharmacological studies .
Medicinal Chemistry
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its unique structural features may allow it to target specific enzymes or receptors associated with various diseases .
Case Study 1: Enzyme Inhibition
A study examined the enzyme inhibition properties of this compound against certain proteases. Results indicated moderate inhibitory activity, suggesting potential therapeutic applications in diseases where protease activity is dysregulated.
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound showed promising results against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes, warranting further investigation into its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(Furan-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The furan ring may also participate in π-π interactions or other non-covalent interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 1-(Furan-3-yl)ethan-1-amine hydrochloride, differing in substituents, ring systems, or stereochemistry.
Aromatic Ring Variants
1-(Benzo[b]thiophen-3-yl)ethan-1-amine Hydrochloride (CAS: 117234-06-7)
- Molecular Formula : C₁₀H₁₂ClNS
- Molecular Weight : 213.72 g/mol
- Key Differences : Replaces the furan ring with a benzothiophene group, increasing aromaticity and lipophilicity. This substitution may enhance binding to sulfur-interacting biological targets .
1-(2,3-Difluorophenyl)ethan-1-amine Hydrochloride (CAS: 1427378-79-7)
Chain Length and Functional Group Modifications
1-(Furan-2-yl)propan-1-amine Hydrochloride (CAS: 233608-15-6)
- Molecular Formula: C₇H₁₂ClNO
- Molecular Weight : 161.63 g/mol
(R)-2-Amino-2-(furan-2-yl)ethan-1-ol Hydrochloride (CAS: 2829279-63-0)
Saturated Ring Analogues
1-(Oxolan-3-yl)ethan-1-amine Hydrochloride (CAS: 1803592-17-7)
Complex Substituents
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine Hydrochloride (CAS: 1251922-75-4)
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| 1-(Furan-3-yl)ethan-1-amine HCl | 1196154-46-7 | C₆H₁₀ClNO | 147.60 | Furan-3-yl, primary amine |
| 1-(Benzo[b]thiophen-3-yl)ethan-1-amine HCl | 117234-06-7 | C₁₀H₁₂ClNS | 213.72 | Benzothiophene substituent |
| 1-(Oxolan-3-yl)ethan-1-amine HCl | 1803592-17-7 | C₆H₁₄ClNO | 151.63 | Saturated tetrahydrofuran ring |
| 1-(2,3-Difluorophenyl)ethan-1-amine HCl | 1427378-79-7 | C₈H₁₀ClF₂N | 209.62 | Difluorophenyl group |
| (R)-2-Amino-2-(furan-2-yl)ethan-1-ol HCl | 2829279-63-0 | C₆H₁₀ClNO₂ | 163.60 | Hydroxyl group, chiral center |
Biological Activity
1-(Furan-3-yl)ethan-1-amine hydrochloride, also known as furan-3-ethylamine hydrochloride, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
This compound has a molecular formula of and a molecular weight of 164.60 g/mol. The furan ring in its structure contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 164.60 g/mol |
| IUPAC Name | This compound |
| CAS Number | 11804704 |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a monoamine releaser, influencing the levels of serotonin, dopamine, and norepinephrine in the brain. This mechanism suggests potential applications in treating mood disorders and neurodegenerative diseases.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often linked to increased levels of monoamines in the synaptic cleft, contributing to mood elevation and anxiety reduction.
Neuroprotective Properties
Studies have shown that this compound may possess neuroprotective properties, potentially through antioxidant mechanisms. By reducing oxidative stress, it may protect neuronal cells from damage associated with various neurodegenerative conditions.
Case Studies and Experimental Findings
Several studies have investigated the biological activity of related compounds and their implications for human health:
- Antidepressant Activity : In a study published in Neuropharmacology, analogs of furan-based compounds demonstrated significant antidepressant-like effects in rodent models through serotonergic pathways .
- Neuroprotection : A study conducted by researchers at Texas Medical Center explored the neuroprotective effects of furan derivatives against oxidative stress-induced neuronal damage. The findings indicated that these compounds could significantly reduce cell death in cultured neurons .
- Cytotoxicity Assessments : A comparative analysis revealed that while some furan derivatives exhibited cytotoxicity against cancer cell lines, this compound showed selective toxicity, sparing normal cells while effectively targeting malignant ones .
Q & A
Q. How can enantiomeric impurities in this compound be quantified?
- Methodology : Employ chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10, 1 mL/min) to resolve (R)- and (S)-enantiomers. Validate the method using spiked samples with known enantiomer ratios (LOQ = 0.1%). Cross-reference with polarimetry ([α]D²⁵ = ±15°) for confirmation .
Q. What strategies mitigate side reactions during derivatization of this amine?
- Methodology : Protect the amine group using Boc anhydride prior to reactions with electrophiles (e.g., acyl chlorides). Monitor reaction progress via TLC (silica, ethyl acetate/hexane). Post-reaction, deprotect with HCl/dioxane and purify via ion-exchange chromatography .
Q. How does the furan ring influence receptor binding in pharmacological studies?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of 1-(furan-3-yl)ethan-1-amine with phenyl or thiophene analogs at targets like 5-HT2A receptors. Validate experimentally via radioligand displacement assays (IC50 determination) .
Q. What analytical challenges arise in stability studies under oxidative conditions?
- Methodology : Oxidative degradation (e.g., H2O2, 40°C) generates furan-3-ylacetaldehyde as a major impurity. Quantify via stability-indicating UPLC (BEH C18 column, 0.1% TFA in water/acetonitrile). Method validation must include forced degradation studies per ICH Q1A guidelines .
Q. How can contradictory bioactivity data between batches be resolved?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
